molecular formula C19H24N6O3S2 B2809112 2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 690643-02-8

2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B2809112
CAS No.: 690643-02-8
M. Wt: 448.56
InChI Key: QHMDSVIPMIAQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring, a triazole ring, and an acetamide group .


Synthesis Analysis

The synthesis of similar bi-heterocyclic compounds involves several steps. The process starts with the conversion of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate to the corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. Different electrophiles are synthesized by the reaction of respective anilines and 2-bromoacetylbromide in an aqueous medium. The targeted bi-heterocyclic compounds are synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles, in DMF using LiH as base and activator .

Scientific Research Applications

  • Anticancer Properties : Compounds related to this chemical structure have been investigated for their anticancer activities. For instance, derivatives of 2-amino-1,3-thiazoles have shown significant activity against a variety of cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ostapiuk, Matiychuk, & Obushak, 2015).

  • Antidiabetic Potential : Studies have also been conducted on bi-heterocyclic compounds derived from this structure for their potential as anti-diabetic agents. These compounds showed potent inhibitory potential against α-glucosidase enzyme, which is relevant in diabetes management (Abbasi et al., 2020).

  • Antimicrobial Activities : Some derivatives have been synthesized and tested for their antimicrobial properties. These include triazole derivatives that have been evaluated against various Candida species and pathogenic bacteria (Altıntop et al., 2011).

  • Fungicidal Activity : Certain derivatives have shown preliminary fungicidal activity, particularly pyrazolyl-substituted derivatives (El-Telbani, Swellem, & Nawwar, 2007).

  • Insecticidal Properties : Innovative heterocycles incorporating thiadiazole moiety have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Structure-Activity Relationship (SAR) Studies : Research has been conducted to understand the relationship between the structure of these compounds and their biological activities. Such studies are crucial for drug development and optimization (Kumudha, 2016).

Mechanism of Action

The mechanism of action of similar bi-heterocyclic compounds has been studied in the context of their anti-diabetic potential. They have been found to inhibit the alpha-glucosidase enzyme, which is a key enzyme involved in carbohydrate digestion .

Properties

IUPAC Name

2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S2/c1-25-16(9-13-10-29-18(20)22-13)23-24-19(25)30-11-17(26)21-7-6-12-4-5-14(27-2)15(8-12)28-3/h4-5,8,10H,6-7,9,11H2,1-3H3,(H2,20,22)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMDSVIPMIAQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.